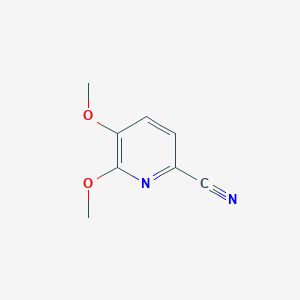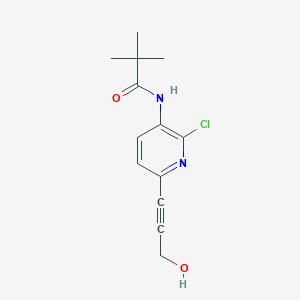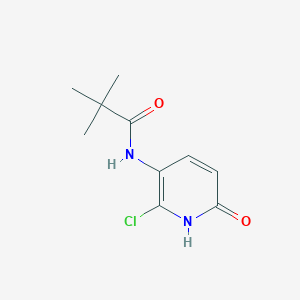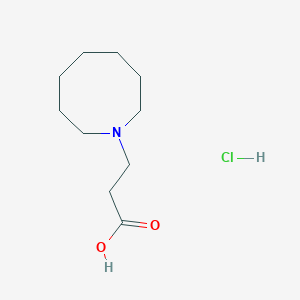
2-Bromopyridine-3,4-diamine
Übersicht
Beschreibung
2-Bromopyridine-3,4-diamine is a chemical compound with the CAS Number: 189230-41-9 . It has a molecular weight of 188.03 and a molecular formula of C5H6BrN3 .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The procedure starts with 790 ml (7 moles) of 48% hydrobromic acid in a flask, which is cooled to 10–20° in an ice-salt bath. Then, 150 g (1.59 moles) of 2-aminopyridine is added over a period of about 10 minutes. While maintaining the temperature at 0° or lower, 240 ml (4.7 moles) of bromine is added dropwise .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H6BrN3 . The exact mass of the molecule is 186.97500 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted density of 1.818±0.06 g/cm3 and a predicted boiling point of 397.0±37.0 °C .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Chemical Reactions
- 2-Bromopyridine-3,4-diamine is utilized in various synthetic routes for the production of substituted pyridines. One approach involves the directed deprotonation-transmetalation route to create substituted pyridines, including the 2,3-disubstituted and 2,4-disubstituted isomers (Karig, Spencer, & Gallagher, 2001).
- In another study, polyhalogenated 4,4'-bipyridines were synthesized starting from dihalopyridines like 2-bromopyridine, demonstrating the compound's role in facilitating complex dimerization processes (Abboud et al., 2010).
Chemical Properties and Reactions
- The bromination of pyridine-N-oxide in fuming sulfuric acid, with 2-bromopyridine-N-oxide as a product, shows the reactivity of 2-bromopyridine derivatives under specific conditions (Ammers, Hertog, & Haase, 1962).
- A study on bromine-magnesium exchange demonstrated how 2-bromopyridine derivatives can be functionalized, leading to the synthesis of various functionalized pyridines (Trécourt et al., 2000).
Molecular Studies and Analyses
- The molecular structure and vibrational spectra of compounds like 4-amino-2-bromopyridine have been studied, which provides insights into the properties of similar 2-bromopyridine derivatives (Kandasamy & Velraj, 2012).
- The Schiff base obtained from 6-bromopicolinaldehyde and 5-bromopyridine-3,4-diamine, which has a structure related to this compound, shows its utility in forming complex molecular structures (Cai, 2011).
Catalysis and Reaction Mechanisms
- This compound plays a role in catalysis, as seen in the CuI-catalyzed coupling reaction of 2-pyridones with aryl halides, indicating its utility in polymer modification and synthesis processes (Wang, Liang, & Leung, 2005).
- The hydrodehalogenation of bromo- and chloropyridines over palladium complex and metal catalysts, involving compounds like 2-bromo- and 3-bromopyridine, demonstrates its role in advanced chemical transformations (Gurovets, Sharf, & Belen'kii, 1985).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that bromopyridines can interact with various biological targets due to their structural resemblance to pyridine, a prominent structural motif in many natural and man-made products .
Mode of Action
It’s known that bromopyridines can undergo various chemical reactions, including nucleophilic aromatic substitution reactions . In such reactions, the bromine atom on the pyridine ring can be replaced by other functional groups, leading to changes in the compound’s properties and interactions with its targets .
Biochemical Pathways
Bromopyridines are known to influence many cellular pathways due to their diverse reactivity profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromopyridine-3,4-diamine. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound .
Biochemische Analyse
Biochemical Properties
2-Bromopyridine-3,4-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with copper-containing amine oxidases (CuAOs), which are involved in the deamination of polyamines . This interaction is crucial as it affects the formation of aminoaldehydes and hydrogen peroxide, which are important for cellular functions such as cell wall lignification.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CuAOs can lead to changes in the levels of polyamines, which are vital for cell growth and differentiation . Additionally, the compound’s impact on hydrogen peroxide formation can influence oxidative stress responses in cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with CuAOs, for instance, involves the binding of the bromine atom to the enzyme’s active site, affecting its catalytic activity . This interaction can lead to the modulation of polyamine levels and subsequent changes in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes. For instance, high doses of the compound have been associated with toxic effects, such as oxidative stress and cell death . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CuAOs, which play a role in the catabolism of polyamines . This interaction can affect metabolic flux and the levels of metabolites such as aminoaldehydes and hydrogen peroxide. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, its interaction with CuAOs can facilitate its transport to specific cellular compartments where these enzymes are localized. This targeted distribution can enhance the compound’s biological activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been observed to localize to peroxisomes, where it interacts with CuAOs involved in polyamine catabolism . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular processes.
Eigenschaften
IUPAC Name |
2-bromopyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYYHVZFUOKDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680245 | |
| Record name | 2-Bromopyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189230-41-9 | |
| Record name | 2-Bromopyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride](/img/structure/B1440465.png)



![2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1440472.png)






![3-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1440482.png)
![3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride](/img/structure/B1440484.png)
